molecular formula C13H12F3NO B3143222 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 51924-57-3

3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B3143222
CAS No.: 51924-57-3
M. Wt: 255.23 g/mol
InChI Key: BUOMXIHBKTWMPR-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one (CAS: 51924-57-3) is a cyclohexenone derivative featuring a trifluoromethyl-substituted anilino group at the 3-position of the cyclohexenone ring. Its molecular formula is C₁₃H₁₂F₃NO, with a molecular weight of 255.24 g/mol and a purity typically exceeding 90% . The compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications to optimize physicochemical properties such as solubility, stability, and biological activity. It serves as a key intermediate in synthesizing more complex molecules, as evidenced by its inclusion in supplier catalogs for pharmaceutical intermediates .

Properties

IUPAC Name

3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)9-3-1-4-10(7-9)17-11-5-2-6-12(18)8-11/h1,3-4,7-8,17H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOMXIHBKTWMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204546
Record name 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51924-57-3
Record name 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51924-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-(Trifluoromethyl)phenyl]amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves the reaction of 3-trifluoromethylaniline with 1,3-cyclohexanedione in the presence of ytterbium(III) triflate as a catalyst. The reaction is typically carried out in tetrahydrofuran at room temperature for about 2 hours. The product is then purified by recrystallization from diisopropyl ether .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. This interaction can modulate various signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes analogs of 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, highlighting variations in substituents and their impact on molecular properties:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target Compound) 51924-57-3 -CF₃ at phenyl meta-position C₁₃H₁₂F₃NO 255.24 High lipophilicity due to -CF₃; widely used in pharmaceutical intermediates
3-((4-Fluoro-3-nitrophenyl)amino)cyclohex-2-en-1-one 696619-64-4 -NO₂ and -F at phenyl para/meta positions C₁₃H₁₂FN₂O₃ 278.25 Electron-withdrawing -NO₂ enhances reactivity; potential for nitro reduction
3-((4-(Trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 937605-32-8 -OCF₃ at phenyl para-position C₁₄H₁₂F₃NO₂ 307.25 -OCF₃ increases steric bulk; used in high-resolution crystallography studies
5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one N/A -CF₃ at phenyl meta + methyl at cyclohexenone C₁₅H₁₆F₃NO 283.29 Methyl groups enhance ring rigidity; studied for solid-state structural effects
2-Chloro-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one 6476-85-3 -Cl at cyclohexenone 2-position + -CF₃ C₁₃H₁₁ClF₃NO 289.68 Chlorine substitution may alter binding affinity in drug design
3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one 1217862-36-6 -CF₃ at phenyl ortho-position C₁₃H₁₂F₃NO 255.24 Ortho-substitution induces steric hindrance, affecting molecular conformation

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to analogs with -NO₂ (e.g., 696619-64-4) or -OCF₃ (937605-32-8). However, -NO₂-substituted derivatives show higher reactivity in nucleophilic substitution reactions .

Steric and Conformational Effects: Ortho-substituted analogs (e.g., 1217862-36-6) exhibit restricted rotation of the phenyl ring, impacting binding pocket accessibility in enzyme inhibition studies . Methyl groups on the cyclohexenone ring (e.g., 5,5-dimethyl derivative) stabilize enone tautomers, as confirmed by X-ray crystallography .

Synthetic Utility: The target compound is synthesized from 3-hydroxycyclohex-2-en-1-one and 3-aminophenol derivatives, whereas nitro-substituted analogs require additional reduction steps .

Biological Activity

3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, also known by its chemical formula C₁₃H₁₂F₃NO, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₂F₃NO
  • CAS Number : 1217862-36-6
  • Molecular Weight : 255.24 g/mol
  • Structure : The compound features a cyclohexene ring with a trifluoromethylphenyl amino group, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of key enzymes and its effects on cellular pathways.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study reported that derivatives of similar compounds exhibited significant inhibitory activities against these enzymes, with IC50 values suggesting effective interactions at low concentrations. The molecular docking studies indicated that these compounds form strong hydrogen bonds at the active sites of AChE and BChE, which is crucial for their inhibitory action .

Case Studies

  • Cholinesterase Inhibition :
    • A study focused on the synthesis of various trifluoromethyl-substituted phenyl derivatives evaluated their cholinesterase inhibitory activities. The results indicated that certain derivatives displayed higher inhibition than standard drugs like galanthamine. The most active compound in this series showed an IC50 value of 2.05 µM for AChE and 5.77 µM for BChE, demonstrating significant potential for treating conditions like Alzheimer's disease .
  • Antidepressant-Like Effects :
    • Another investigation into related compounds revealed that those with a trifluoromethyl group exhibited antidepressant-like effects in animal models. These studies utilized forced swimming tests and tail suspension tests to assess behavioral changes in mice treated with varying doses of the compounds. The results suggested modulation of serotonergic pathways, particularly through interactions with serotonin receptors .

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Interaction : The compound likely interacts with the active sites of cholinesterases through hydrogen bonding and hydrophobic interactions, which inhibit enzyme activity.
  • Neurotransmitter Modulation : Its effects on neurotransmitter systems suggest potential applications in treating mood disorders by enhancing serotonergic signaling.

Data Table: Biological Activity Summary

Activity Target IC50 Value (µM) Reference
Cholinesterase InhibitionAChE2.05
Cholinesterase InhibitionBChE5.77
Antidepressant-Like EffectSerotonin ReceptorsNot specified

Q & A

What are the optimal synthetic routes for 3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, and how can reaction conditions be tailored to improve yield and purity?

Basic Research Question
The synthesis typically involves a multi-step process:

Cyclohexenone Core Formation : Start with cyclohexane-1,3-dione derivatives, reacting with appropriate reagents to form the cyclohex-2-en-1-one scaffold.

Amine Coupling : Introduce the 3-(trifluoromethyl)phenylamine group via nucleophilic substitution or condensation reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (60–100°C) to enhance coupling efficiency .

Trifluoromethylation : If starting from non-trifluoromethylated precursors, employ agents like trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride catalyst (e.g., TBAF) to introduce the CF₃ group .
Key Considerations :

  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Monitor reaction progress using TLC or HPLC to minimize side products.

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and cyclohexenone protons (δ 2.1–3.0 ppm). The amino group may show a broad singlet (~δ 5.0 ppm) .
    • ¹³C NMR : Confirm the carbonyl (C=O) peak at ~200 ppm and CF₃ carbon at ~125 ppm (q, J = 270 Hz) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 284.09 (C₁₃H₁₁F₃NO⁺).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) .

What in vitro assays are appropriate for initial screening of its biological activity, considering structural analogs?

Basic Research Question
Recommended Assays :

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial Activity : Disk diffusion assays against S. aureus or E. coli to compare with analogs like 4-amino-3-chloro-benzotrifluoride .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate.

How can molecular docking studies be applied to predict target interactions and guide experimental design?

Advanced Research Question
Methodology :

Target Selection : Prioritize proteins with known binding to cyclohexenone derivatives (e.g., COX-2, β-lactamases).

Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (target compound) and receptor (PDB ID: 1CX2) using force fields (e.g., OPLS3) .

Binding Affinity Analysis : Compare docking scores (ΔG) with reference inhibitors. Focus on hydrogen bonds between the amino group and active-site residues (e.g., Arg120 in COX-2) .
Validation : Correlate docking results with in vitro assays to refine hypotheses.

How do structural modifications (e.g., substituent position) affect the pharmacological profile of this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) Analysis :

Structural FeatureBiological Impact (vs. Target Compound)Reference
2-Chloro-5-CF₃ substitution Enhanced antimicrobial activity
Cyclopentene core Reduced cytotoxicity (IC₅₀ > 50 μM)
4-CF₃ substitution Improved kinase inhibition (ΔG = -9.2 kcal/mol)

Key Insight : The 3-CF₃ position balances lipophilicity and electronic effects, optimizing membrane permeability and target binding .

What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?

Advanced Research Question
Analytical Workflow :

Purity Reassessment : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .

Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) .

Comparative Docking : Identify subtle differences in binding modes (e.g., steric clashes due to substituent position) .
Case Study : Discrepancies in cytotoxicity between 3-CF₃ and 4-CF₃ analogs may arise from altered interactions with hydrophobic pockets .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question
Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and weighing .
  • Storage : Keep in airtight containers at -20°C to prevent moisture absorption.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 2
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3-{[3-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

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